3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

Übersicht

Beschreibung

3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound characterized by the presence of a methoxyphenyl group and trifluoropropiophenone moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,4,5-trifluorobenzene.

Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 3,4,5-trifluorobenzene in the presence of a base such as sodium hydroxide or potassium hydroxide.

Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, halo, or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that compounds similar to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone exhibit promising anticancer properties. For instance, studies have shown that fluorinated derivatives can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group is known to increase lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert therapeutic effects .

Case Study:

A study investigating the structure-activity relationship (SAR) of fluorinated phenyl compounds found that modifications at the para position (such as the introduction of a methoxy group) resulted in increased potency against breast cancer cell lines (MCF-7) compared to non-fluorinated analogs .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives containing similar structural motifs can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Case Study:

In a specific evaluation of anti-inflammatory activity, compounds with trifluoromethyl substitutions were found to significantly reduce paw edema in animal models, suggesting their potential use in treating conditions like arthritis .

Synthesis of Hybrid Compounds

The synthesis of this compound serves as a precursor for creating hybrid compounds that combine different pharmacological activities. For example, researchers have successfully synthesized hybrid molecules that exhibit both anticancer and anti-inflammatory properties through molecular hybridization techniques .

Photophysical Properties

Due to the presence of the trifluoromethyl group, this compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties through fluorination allows for enhanced performance in these applications .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- Substituted 5-(4-Methoxyphenyl)-1H-indoles

- Substituted 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both methoxyphenyl and trifluoropropiophenone groups, which impart distinct chemical and physical properties. These properties make it valuable in specific applications where similar compounds may not be as effective.

Biologische Aktivität

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

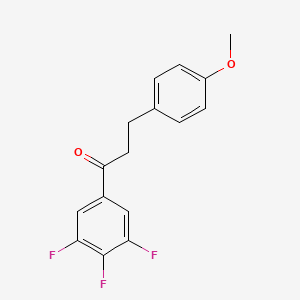

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a trifluoropropiophenone backbone with a methoxy group at the para position of the phenyl ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : In a study involving human lung cancer cell lines (A549 and H460), treatment with this compound resulted in a dose-dependent decrease in cell viability, primarily through G1 phase arrest and induction of reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activities. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Research Findings : A comparative study indicated that similar compounds with methoxy and trifluoromethyl groups exhibited reduced inflammatory responses in animal models. This suggests that the presence of these functional groups may enhance anti-inflammatory efficacy .

Antimicrobial Activity

Preliminary data suggest that this compound possesses antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that the methoxy group plays a significant role in enhancing antimicrobial activity.

- Table 1: Antimicrobial Activity Comparison

| Compound Name | Structure Features | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Trifluoromethyl & Methoxy groups | 32 µg/mL |

| Sulfanilamide | Sulfonamide group | 16 µg/mL |

| Celecoxib | Sulfonamide moiety | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress in cancer cells, which is a known pathway for triggering apoptosis .

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cell lines, preventing further proliferation .

- Cytokine Modulation : The compound modulates cytokine release, reducing inflammation through inhibition of NF-kB signaling pathways .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNRRZOTZSDNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644299 | |

| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-46-0 | |

| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.